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Compound of Interest

Compound Name: Antitumor agent-152

Cat. No.: B15586646 Get Quote

Disclaimer: The synthesis of chemical compounds should only be conducted by qualified

professionals in a properly equipped laboratory setting. The following information is for

research and informational purposes only.

The designation "Antitumor agent-152" is not uniquely assigned to a single chemical entity in

publicly available scientific literature. To provide a precise and actionable protocol, this

document details the synthesis and application of WXFL-152, a potent, orally active triple

angiokinase inhibitor. WXFL-152 targets Vascular Endothelial Growth Factor Receptor 2

(VEGFR2), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor

Receptor β (PDGFRβ), which are crucial in tumor angiogenesis.[1] The compound is currently

in phase Ib clinical trials for cancer therapy.[1]

Data Presentation
Table 1: In Vitro Inhibitory Activity of WXFL-152

Target Kinase IC₅₀ (nmol/L) Cell Line Assay Method

VEGFR2 1.5 HUVEC Kinase Activity Assay

FGFR1 25.6 NIH-3T3 Cell Proliferation

FGFR2 30.4 - Kinase Activity Assay

PDGFRβ 45.1 NIH-3T3 Cell Proliferation
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Data sourced from Acta Pharmaceutica Sinica B (2020).[1]

Table 2: Pharmacokinetic Properties of WXFL-152 in
Rats

Parameter Intravenous (3 mg/kg) Oral (10 mg/kg)

T₁/₂ (h) 2.8 ± 0.5 4.2 ± 1.1

AUC₀₋t (μg·h/L) 1250 ± 210 3240 ± 560

Bioavailability (F%) - 86.4 ± 15.1

Data sourced from Acta Pharmaceutica Sinica B (2020).[1]
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Intermediate A Synthesis

Intermediate B Synthesis

Final Product Synthesis

4-Amino-3-chloro-phenol

Intermediate A
1-(2-chloro-4-hydroxyphenyl)-

3-cyclopropylurea

 1. NaHCO₃, 2-MeTHF
 2. Phenyl Chloroformate
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6-carboxamide

 Intermediate B
 Cs₂CO₃, DMSO, 70 °C
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Caption: Synthetic workflow for WXFL-152.
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Caption: WXFL-152 inhibits VEGFR, FGFR, and PDGFR signaling.
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Experimental Protocols
The synthesis of WXFL-152 is a multi-step process involving the preparation of two key

intermediates, followed by a final coupling reaction.

Protocol 1: Synthesis of Intermediate A - 1-(2-chloro-4-
hydroxyphenyl)-3-cyclopropylurea
This protocol combines two steps into a one-pot synthesis.[2]

Materials:

4-Amino-3-chloro-phenol hydrochloride salt

2-Methyltetrahydrofuran (2-MeTHF)

Sodium bicarbonate (NaHCO₃)

Phenyl chloroformate

Cyclopropylamine

Ethyl acetate (EtOAc)

n-Heptane

Procedure:

Suspend 4-amino-3-chloro-phenol hydrochloride (60.0 g, 333.3 mmol) in 2-MeTHF (180 mL)

and cool the suspension to 0–5 °C.

Add a solution of NaHCO₃ (58.8 g, 699.9 mmol) in water (650 mL) dropwise, maintaining the

temperature below 10 °C.

Add a solution of phenyl chloroformate (57.4 g, 366.7 mmol) in 2-MeTHF (96 mL) dropwise,

keeping the temperature below 10 °C.
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Stir the mixture at 0–5 °C for 10 minutes. Monitor the reaction by TLC until the starting

material is consumed.

Separate the aqueous and organic phases.

To the organic phase, add cyclopropylamine (37.9 g, 666.6 mmol) and stir the mixture at 50

°C for 3 hours.

After cooling, perform an acidic wash to remove excess cyclopropylamine.

Concentrate the organic phase and crystallize the product from a 4:1 mixture of ethyl acetate

and n-heptane.

Filter the precipitate, wash with n-heptane, and dry under vacuum to yield 1-(2-chloro-4-

hydroxyphenyl)-3-cyclopropylurea as a white solid (Yield: ~90%).[2]

Protocol 2: Synthesis of Intermediate B - 4-chloro-7-
methoxyquinoline-6-carboxamide
This is a five-step synthesis starting from 4-cyano-3-hydroxyaniline.[3][4]

Materials:

4-Cyano-3-hydroxyaniline

N,N-dimethylformamide (DMF)

Potassium carbonate (K₂CO₃)

Dimethyl carbonate

Ethanol

Propionaldehyde

Polyphosphoric acid

Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
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Acetic acid

Procedure:

Methylation: Dissolve 4-cyano-3-hydroxyaniline (134 g) in DMF (500 mL). Add K₂CO₃ (268 g)

and tetrabutylammonium bromide (32 g). Heat to 110 °C and add dimethyl carbonate (100 g)

dropwise. React for 8 hours. After workup and extraction with ethyl acetate, recrystallize to

obtain 4-cyano-3-methoxyaniline.[3][4]

Oxime Formation: Dissolve the product from Step 1 (74 g) in ethanol and heat to reflux. Add

propionaldehyde (50 g) dropwise and continue refluxing for 5 hours. Remove the solvent

under reduced pressure.[4]

Cyclization: To the residue from Step 2, add polyphosphoric acid (100 mL) and heat to 90 °C

for 10 hours. Pour the mixture into ice water to precipitate the product, 6-cyano-7-methoxy-4-

quinolinone. Filter and dry the solid.[3]

Chlorination: Convert the quinolinone to 6-cyano-7-methoxy-4-chloroquinoline using a

chlorinating agent like SOCl₂ or POCl₃.[3]

Hydrolysis: Dissolve the chloroquinoline from Step 4 (218 g) in a 1:1500 solution of glacial

acetic acid and water. Heat to 80 °C for 24 hours. Cool and precipitate the product with ice

water. Filter and dry to obtain 4-chloro-7-methoxyquinoline-6-carboxamide as a white solid.

[3][4]

Protocol 3: Final Synthesis of WXFL-152
This protocol describes the final coupling of the two intermediates.[2]

Materials:

Intermediate A: 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea

Intermediate B: 4-chloro-7-methoxyquinoline-6-carboxamide

Cesium carbonate (Cs₂CO₃)

Dimethyl sulfoxide (DMSO)
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Procedure:

Suspend 4-chloro-7-methoxyquinoline-6-carboxamide (0.983 g, 4.15 mmol) and 1-(2-chloro-

4-hydroxyphenyl)-3-cyclopropylurea (1.13 g, 4.99 mmol) in DMSO (20 mL).

Add cesium carbonate (2.71 g, 8.32 mmol) to the suspension.

Heat the mixture and stir at 70 °C for 23 hours.

Cool the reaction mixture to room temperature.

Add water (50 mL) to precipitate the final product.

Filter the crystals, wash, and dry to afford WXFL-152 (Yield: ~89%).[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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